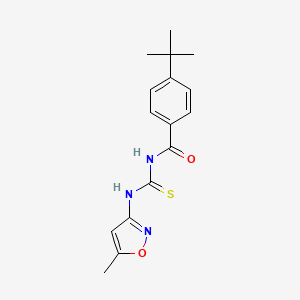

1-(4-(Tert-butyl)benzoyl)-3-(5-methylisoxazol-3-YL)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-(Tert-butyl)benzoyl)-3-(5-methylisoxazol-3-YL)thiourea is a chemical compound with the molecular formula C16H19N3O2S . It is used in scientific research due to its unique structure, which allows for diverse applications, ranging from medicinal chemistry to materials science.

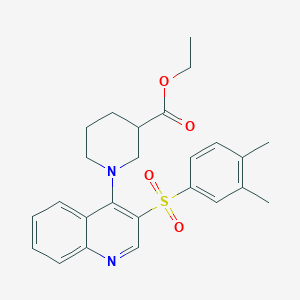

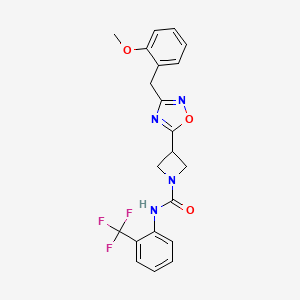

Molecular Structure Analysis

The molecular structure of this compound is represented by the molecular formula C16H19N3O2S . The specific details about the arrangement of atoms and bonds within the molecule are not provided in the retrieved information.Aplicaciones Científicas De Investigación

Gas-phase Pyrolysis in Heterocyclic Synthesis

1-(4-(Tert-butyl)benzoyl)-3-(5-methylisoxazol-3-YL)thiourea has been utilized in gas-phase pyrolysis for heterocyclic synthesis. This process involves homogeneous and unimolecular reactions, following first-order kinetics. The pyrolytic reaction is significant in synthesizing new heterocyclic compounds, providing both mechanistic information and potential applications in various fields, including pharmaceuticals and materials science. The study by Al-Awadi and Elnagdi (1997) details the kinetics and product analysis of this process, using gas-phase elimination reactions of substituted aminoazoles, including this compound (Al-Awadi & Elnagdi, 1997).

Synthesis and Antimicrobial Activities

The compound is also involved in the synthesis of various thioureas and their derivatives. These derivatives exhibit significant antibacterial activities, as demonstrated in the study by Saeed and Batool (2007). They explored the synthesis of different thioureas, including this compound, and evaluated their antimicrobial properties, highlighting their potential as antimicrobial agents (Saeed & Batool, 2007).

Antifungal and Yeast Inhibition

This compound has been studied for its antifungal activities. Del Campo et al. (2004) synthesized thiourea derivatives, including variants similar to this compound, and evaluated their effects against fungi and yeast, such as Penicillium digitatum and Saccharomyces cerevisiae. The study indicates the potential of these compounds in controlling fungal and yeast infections (Del Campo et al., 2004).

Virtual Screening and Anticancer Applications

Ruswanto et al. (2021) explored the synthesis of a complex involving a thiourea derivative for anticancer applications. While not the exact compound , this study underscores the broader scope of thiourea derivatives, including this compound, in the development of anticancer drugs. The study includes virtual screening for pharmacokinetics and toxicity, indicating the versatility of such compounds in drug discovery (Ruswanto et al., 2021).

Mecanismo De Acción

The mechanism of action of 1-(4-(Tert-butyl)benzoyl)-3-(5-methylisoxazol-3-YL)thiourea is not specified in the retrieved information. Its applications in scientific research suggest that it may interact with other substances in a variety of ways.

Safety and Hazards

Propiedades

IUPAC Name |

4-tert-butyl-N-[(5-methyl-1,2-oxazol-3-yl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c1-10-9-13(19-21-10)17-15(22)18-14(20)11-5-7-12(8-6-11)16(2,3)4/h5-9H,1-4H3,(H2,17,18,19,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIIVZHZZXICMDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-5-fluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol](/img/structure/B2359422.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2359424.png)

![3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one](/img/structure/B2359427.png)

![1-(2,6-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B2359433.png)

![3-Propan-2-yl-5-[[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2359436.png)

![(1H-benzo[d]imidazol-5-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2359440.png)

![3-fluoro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide](/img/structure/B2359441.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2359443.png)

![6-Ethyl-4-[(4-ethylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2359444.png)